molecular formula C9H8Cl3NO2 B11944328 2-chloroethyl N-(3,5-dichlorophenyl)carbamate CAS No. 25217-44-1

2-chloroethyl N-(3,5-dichlorophenyl)carbamate

Cat. No.: B11944328
CAS No.: 25217-44-1
M. Wt: 268.5 g/mol
InChI Key: SVWSZECXBGWSPN-UHFFFAOYSA-N
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Description

2-chloroethyl N-(3,5-dichlorophenyl)carbamate is a chemical compound with the molecular formula C9H8Cl3NO2 and a molecular weight of 268.529 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(3,5-dichlorophenyl)carbamate typically involves the reaction of 3,5-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(3,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include substituted carbamates and corresponding amines or thiols.

    Hydrolysis: Major products are 3,5-dichloroaniline and 2-chloroethanol.

    Oxidation and Reduction: Products include N-oxides and amines.

Scientific Research Applications

2-chloroethyl N-(3,5-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(3,5-dichlorophenyl)carbamate involves its interaction with biological molecules, particularly enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloroethyl N-(3,5-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological molecules. This unique structure makes it a valuable compound in research and industrial applications .

Properties

CAS No.

25217-44-1

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

2-chloroethyl N-(3,5-dichlorophenyl)carbamate

InChI

InChI=1S/C9H8Cl3NO2/c10-1-2-15-9(14)13-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H,13,14)

InChI Key

SVWSZECXBGWSPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)OCCCl

Origin of Product

United States

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